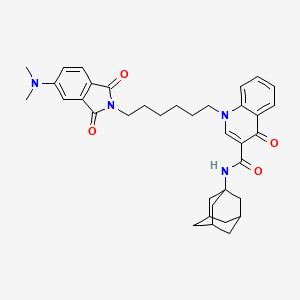

CB2R probe 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CB2R Probe 1 is a fluorescent probe specifically designed to target the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system and is primarily expressed in the immune system. This compound is known for its safety and environmental friendliness, exhibiting low cytotoxicity in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CB2R Probe 1 involves multiple steps, including the formation of the core structure and the attachment of the fluorescent moiety. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, nucleophilic substitutions, and purification steps like chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling chemicals. The production process would also involve rigorous quality control to ensure the probe’s efficacy and safety for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: CB2R Probe 1 primarily undergoes reactions typical of organic fluorescent probes. These include:

Substitution Reactions: Involving the replacement of functional groups to modify the probe’s properties.

Condensation Reactions: Used in the initial synthesis to form the core structure.

Oxidation and Reduction Reactions: To modify the electronic properties of the probe.

Common Reagents and Conditions:

Reagents: Common reagents include organic solvents, acids, bases, and specific catalysts for each reaction step.

Major Products: The major product of these reactions is the this compound itself, characterized by its fluorescent properties and high affinity for the CB2R receptor .

Applications De Recherche Scientifique

CB2R Probe 1 has a wide range of applications in scientific research:

Chemistry: Used to study the binding and activity of CB2R in various chemical environments.

Biology: Employed in cellular imaging to visualize CB2R expression and distribution in living cells.

Medicine: Investigated for its potential in diagnosing and monitoring diseases involving CB2R, such as neurodegenerative disorders and inflammatory diseases.

Industry: Utilized in the development of new drugs targeting CB2R, as well as in quality control processes for pharmaceuticals

Mécanisme D'action

CB2R Probe 1 exerts its effects by binding specifically to the CB2R receptor. This binding is facilitated by the probe’s high affinity and selectivity for CB2R. Upon binding, the probe’s fluorescent properties allow researchers to visualize and track the receptor’s location and activity in real-time. The molecular targets involved include the CB2R receptor itself, and the pathways influenced by CB2R activation, such as anti-inflammatory and neuroprotective pathways .

Comparaison Avec Des Composés Similaires

JWH133: A CB2R-selective agonist known for its anti-inflammatory and neuroprotective properties.

LEI-121: A photoaffinity probe that stabilizes the inactive conformation of CB2R.

Uniqueness of CB2R Probe 1: this compound stands out due to its fluorescent properties, which allow for real-time imaging and tracking of CB2R in living cells. This makes it a valuable tool for studying the receptor’s dynamics and interactions in various biological contexts. Additionally, its low cytotoxicity and environmental friendliness make it a safer option for research applications .

Propriétés

Formule moléculaire |

C36H42N4O4 |

|---|---|

Poids moléculaire |

594.7 g/mol |

Nom IUPAC |

N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42) |

Clé InChI |

LEAGPELVKSZWJR-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)

![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)

![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)

![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)

![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)

![methyl 2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11932245.png)

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)

![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)